molecular formula C16H14Cl2O B563229 cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 CAS No. 1217717-42-4

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4

Cat. No. B563229
CAS RN: 1217717-42-4
M. Wt: 297.211
InChI Key: GZQAUCBRPSENQB-RWUQOIEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 (hereinafter referred to as “d4”) is a chiral compound that is used extensively in organic synthesis and in scientific research. It has been used in a variety of applications, including drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

D4 has been used extensively in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, natural products, and other organic molecules. It has also been used as a chiral catalyst in asymmetric synthesis and in the synthesis of enantiomerically pure compounds. In addition, d4 has been used as a reagent in the synthesis of chiral building blocks, as well as in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of d4 is not yet fully understood. However, it is believed to act as a chiral catalyst in asymmetric synthesis, by promoting the formation of the desired product in a highly selective manner. In addition, d4 has been shown to act as a Lewis acid, which can facilitate the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of d4 are not yet fully understood. However, it has been shown to act as a chiral catalyst in asymmetric synthesis, which could potentially lead to the formation of novel compounds with unique biological activities. In addition, d4 has been shown to act as a Lewis acid, which could potentially lead to the formation of compounds with enhanced biological activities.

Advantages and Limitations for Lab Experiments

D4 has several advantages for use in lab experiments. One of the primary advantages of d4 is its high selectivity and efficiency in asymmetric synthesis. In addition, d4 is relatively inexpensive and easy to obtain, and it is relatively easy to use in laboratory experiments. However, there are also some limitations to using d4 in lab experiments. For example, it is not suitable for use in reactions that require high temperatures or long reaction times.

Future Directions

There are several potential future directions for the use of d4 in scientific research. One potential direction is the development of new methods for the synthesis of chiral compounds using d4 as a chiral catalyst. Additionally, d4 could be used in the development of new compounds with enhanced biological activities, such as drugs and natural products. Finally, d4 could also be used to develop new methods for the synthesis of enantiomerically pure compounds.

Synthesis Methods

The synthesis of d4 is typically accomplished through a two-step process. The first step involves the reaction of 3,4-dichlorobenzaldehyde and 1-chloro-4-hydroxy-3-methyl-2-naphthol in aqueous acetic acid. This reaction produces the desired product, cis-(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol. The second step involves the conversion of the product to the d4 form, which is accomplished by treating the product with dibenzyltin dichloride in dichloromethane.

properties

IUPAC Name

(1S,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQAUCBRPSENQB-RWUQOIEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4

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